6-[(4-chlorophenyl)sulfanyl]pyridine-3-carbohydrazide
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Overview
Description
6-[(4-chlorophenyl)sulfanyl]pyridine-3-carbohydrazide is an organic compound with the molecular formula C12H10ClN3OS. It is known for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a pyridine ring substituted with a carbohydrazide group and a 4-chlorophenylsulfanyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-chlorophenyl)sulfanyl]pyridine-3-carbohydrazide typically involves the following steps:
Formation of 6-[(4-chlorophenyl)sulfanyl]pyridine-3-carbaldehyde: This intermediate is synthesized by reacting 4-chlorothiophenol with 6-bromopyridine-3-carbaldehyde under basic conditions.
Conversion to this compound: The aldehyde intermediate is then reacted with hydrazine hydrate to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[(4-chlorophenyl)sulfanyl]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-[(4-chlorophenyl)sulfanyl]pyridine-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(4-chlorophenyl)sulfanyl]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s carbohydrazide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or interfering with cellular processes. The 4-chlorophenylsulfanyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
6-[(4-chlorophenyl)sulfanyl]pyridine-3-carbaldehyde: An intermediate in the synthesis of 6-[(4-chlorophenyl)sulfanyl]pyridine-3-carbohydrazide.
6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its combination of a pyridine ring, a carbohydrazide group, and a 4-chlorophenylsulfanyl group. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Properties
IUPAC Name |
6-(4-chlorophenyl)sulfanylpyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3OS/c13-9-2-4-10(5-3-9)18-11-6-1-8(7-15-11)12(17)16-14/h1-7H,14H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIFHMUJBKTELS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=NC=C(C=C2)C(=O)NN)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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